molecular formula C23H13N3O6 B11529926 2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B11529926
M. Wt: 427.4 g/mol
InChI Key: VJNOYFOQAVCPHZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is a complex organic compound that features both nitro and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction between 4-nitrophenol and 3,4-dicyanophenol, followed by esterification with 2-oxoethyl benzoate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with various molecular targets. The nitro and cyano groups can participate in electron transfer reactions, affecting the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing active intermediates that can interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is unique due to the presence of both nitro and cyano groups, which impart specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H13N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C23H13N3O6/c24-12-17-5-10-21(11-18(17)13-25)32-20-8-3-16(4-9-20)23(28)31-14-22(27)15-1-6-19(7-2-15)26(29)30/h1-11H,14H2

InChI Key

VJNOYFOQAVCPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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